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CAS No.: 83657-19-6

Cat. No.: B1231071

Get Quote

Executive Summary
Diniconazole (codenamed S-3308) represents a pivotal advancement in the "second

generation" of triazole fungicides. Discovered by Sumitomo Chemical Co., Ltd. in the early

1980s, it bridged the gap between early azoles like triadimefon and modern, high-potency

stereoselective agents. Its significance lies not only in its broad-spectrum efficacy against

Ascomycetes and Basidiomycetes but also in its role as a model for understanding the

stereoselective inhibition of cytochrome P450 14α-demethylase (CYP51).

This guide details the chemical evolution, mechanistic pharmacology, and experimental

characterization of diniconazole, with a specific focus on the superior bioactivity of its (R)-

enantiomer, known commercially as Diniconazole-M.

Genesis and Chemical Evolution
The Transition from Ketones to Vinyls
In the late 1970s, the fungicide market was dominated by azoles containing a ketone linker

(e.g., triadimefon). Researchers at Sumitomo Chemical sought to improve metabolic stability
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and binding affinity. The breakthrough came with the introduction of a vinyl linker combined with

a bulky tert-butyl group and a 2,4-dichlorophenyl moiety.

Discovery Year: Priority established around 1982 (based on Japanese patent applications).

[1]

Key Innovation: The introduction of the

-double bond provided a rigid scaffold that oriented the triazole ring and the lipophilic phenyl
group into an optimal conformation for the CYP51 active site, surpassing the flexibility of
earlier saturated linkers.

Stereochemical Significance: The "M" Factor
Diniconazole possesses two stereochemical features: a geometric double bond and a chiral

carbon.

Geometric Isomerism: The

-isomer is thermodynamically more stable and biologically active than the

-isomer.

Optical Isomerism: The molecule has one chiral center at the hydroxyl position.

(R)-(-)-isomer: Exhibits 10–100 fold higher fungicidal activity than the (S)-isomer.

(S)-(+)-isomer: Possesses plant growth-regulating (PGR) effects (gibberellin inhibition) but

lower fungicidal potency.

Consequently, the industry shifted toward the pure (R)-enantiomer, Diniconazole-M, to

maximize fungicidal efficacy while minimizing dosage and phytotoxicity.

Mechanistic Pharmacology
Target: Lanosterol 14α-Demethylase (CYP51)
Diniconazole acts by inhibiting CYP51 (EC 1.14.13.70), a heme-thiolate enzyme essential for

ergosterol biosynthesis.
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Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates axially with the heme iron

(

) of CYP51.

Consequence: This coordination displaces the native sixth ligand (water) and prevents the

binding of molecular oxygen. Without oxygen activation, the enzyme cannot remove the 14α-

methyl group from lanosterol (or eburicol in some fungi).

Downstream Effects:

Depletion of ergosterol, compromising membrane fluidity and integrity.

Accumulation of toxic 14α-methylsterols (e.g., 14α-methyl-3,6-diol), which disrupt

membrane packing and function.

Visualization of the Pathway
The following diagram illustrates the specific blockade point within the sterol biosynthesis

pathway.
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Caption: Diniconazole inhibits CYP51, forcing the pathway toward toxic methylsterol

accumulation instead of ergosterol.

Synthesis and Manufacturing
The industrial synthesis of diniconazole relies on the Aldol Condensation Route. This method

ensures the formation of the requisite carbon skeleton before the final reduction establishes the

chiral center.

Synthetic Pathway
Triazole Alkylation:

-Chloropinacolone reacts with 1,2,4-triazole to form triazolylpinacolone.

Aldol Condensation: Triazolylpinacolone condenses with 2,4-dichlorobenzaldehyde (typically

using a base like piperidine or NaOH) to form the enone intermediate. This step naturally
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favors the thermodynamically stable

-isomer.

Stereoselective Reduction: The ketone is reduced to the alcohol. Standard NaBH

yields the racemate. Asymmetric reduction (using chiral catalysts or biological methods) is
required to produce Diniconazole-M ((R)-isomer) directly, though resolution of the racemate
is also practiced.
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Caption: The primary industrial synthesis route via aldol condensation and subsequent

reduction.

Spectrum and Efficacy Data[3][4][5]
Diniconazole exhibits a broad spectrum of activity, particularly against pathogens that affect

cereals and fruits.

Pathogen Class Target Organism Disease
Efficacy (EC50
range)

Basidiomycetes Puccinia recondita Wheat Leaf Rust < 0.1 mg/L

Ustilago nuda Loose Smut 0.5 - 2.0 mg/L

Ascomycetes Erysiphe graminis Powdery Mildew 0.1 - 1.0 mg/L

Venturia inaequalis Apple Scab 0.5 - 3.0 mg/L

Fungi Imperfecti Cercospora spp. Leaf Spot 1.0 - 5.0 mg/L
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Note: The (R)-isomer (Diniconazole-M) typically displays 2-10x lower EC50 values than the

racemate.

Experimental Protocols
Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned
Food Technique)
Purpose: To determine the EC50 of diniconazole against a specific fungal pathogen (e.g.,

Fusarium spp.).

Materials:

Potato Dextrose Agar (PDA).[2]

Diniconazole technical grade (dissolved in acetone or DMSO to 10,000 mg/L stock).

Petri dishes (90 mm).

Active fungal culture (5-7 days old).

Procedure:

Media Preparation: Autoclave PDA. While molten (~50°C), add diniconazole stock to achieve

final concentrations of 0, 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L. Ensure solvent concentration is

<0.1% v/v.

Pouring: Pour 20 mL of amended media into sterile petri dishes. Allow to solidify.

Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the margin of an

actively growing colony. Place one plug (mycelium side down) in the center of each test

plate.

Incubation: Incubate plates at 25°C in the dark.

Measurement: Measure colony diameter (two perpendicular directions) when the control

plates reach ~75% coverage (typically 3-5 days).
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Calculation:

(Where

= control diameter,

= treatment diameter).

Calculate EC50 using log-probit regression analysis.

Protocol B: Type II Binding Assay (CYP51 Interaction)
Purpose: To verify direct binding to the heme iron of CYP51 microsomes.

Materials:

Microsomes prepared from Candida albicans or target phytopathogen.

Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

Dual-beam spectrophotometer.

Procedure:

Baseline: Place microsomal suspension (2 µM CYP450 content) in both sample and

reference cuvettes. Record baseline (400–500 nm).

Titration: Add diniconazole (in DMSO) to the sample cuvette and an equivalent volume of

DMSO to the reference cuvette.

Measurement: Record the difference spectrum after each addition.

Result Validation: Look for a Type II spectrum:

Trough: ~405–412 nm (indicating low-spin heme displacement).

Peak: ~425–432 nm (indicating nitrogen coordination to iron).

Analysis: Plot
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vs. [Diniconazole] to determine the spectral dissociation constant (

).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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